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molecular formula C14H13ClF2O5 B8569193 Diethyl (2-chloro-4,5-difluorobenzoyl)propanedioate CAS No. 121872-99-9

Diethyl (2-chloro-4,5-difluorobenzoyl)propanedioate

Cat. No. B8569193
M. Wt: 334.70 g/mol
InChI Key: ICWHQONNTRXCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05068449

Procedure details

To 6.34 g of magnesium turnings, 13 cc of absolute ethanol and 1.2 ml of carbon tetrachloride were added, and the mixture was stirred. After the initiation of the reaction, a solution comprising 39.9 g of diethyl malonate, 22 cc of absolute ethanol and 75 cc of toluene was dropwise added thereto at a temperature of from 50° to 70° C. After the dropwise addition, the mixture was stirred for two hours. Then, the reaction solution was cooled to -10° to -5° C., and a solution comprising 50 g of 2-chloro-4,5-difluorobenzoyl chloride and 15 ml of toluene was dropwise added thereto. Then, the mixture was stirred for two hours. A dilute sulfuric acid aqueous solution cooled with ice was added thereto, and the content was dissolved, subjected to phase separation and extracted three times with 60 cc of toluene. The organic phase was washed with water, then dried over anhydrous magnesium sulfate and concentrated to obtain 79.2 g of the desired product as a slightly yellow oily substance.
Quantity
6.34 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
39.9 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Six
Quantity
22 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].[C:2]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[Cl:13][C:14]1[CH:22]=[C:21]([F:23])[C:20]([F:24])=[CH:19][C:15]=1[C:16](Cl)=[O:17].S(=O)(=O)(O)O>C1(C)C=CC=CC=1.C(O)C.C(Cl)(Cl)(Cl)Cl>[Cl:13][C:14]1[CH:22]=[C:21]([F:23])[C:20]([F:24])=[CH:19][C:15]=1[C:16]([CH:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:2]([O:10][CH2:11][CH3:12])=[O:9])=[O:17]

Inputs

Step One
Name
Quantity
6.34 g
Type
reactant
Smiles
[Mg]
Name
Quantity
1.2 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
13 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
39.9 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C(=C1)F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the initiation of the reaction
ADDITION
Type
ADDITION
Details
was dropwise added
CUSTOM
Type
CUSTOM
Details
of from 50° to 70° C
ADDITION
Type
ADDITION
Details
After the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction solution was cooled to -10° to -5° C.
ADDITION
Type
ADDITION
Details
was dropwise added
STIRRING
Type
STIRRING
Details
Then, the mixture was stirred for two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
the content was dissolved
CUSTOM
Type
CUSTOM
Details
subjected to phase separation
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 60 cc of toluene
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)C(C(=O)OCC)C(=O)OCC)C=C(C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 79.2 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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